molecular formula C17H13ClFNO2S B2916345 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide CAS No. 2379993-91-4

2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide

Cat. No. B2916345
CAS RN: 2379993-91-4
M. Wt: 349.8
InChI Key: ZNLVYEUDYQVLGY-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in research. This compound, also known as CFMTI, is a small molecule inhibitor that has been shown to have promising results in inhibiting the activity of certain enzymes and proteins. In

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide has been shown to have potential applications in several areas of scientific research. One area of interest is in the study of cancer. 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This makes 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide a potential candidate for the development of new cancer therapies.
2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide has also been shown to have potential applications in the study of neurological disorders. 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development of neurological disorders such as Alzheimer's disease and Parkinson's disease. This makes 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide a potential candidate for the development of new treatments for these disorders.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide involves the inhibition of certain enzymes and proteins. 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide has been shown to inhibit the activity of enzymes such as c-Met and Axl, which are involved in the growth and proliferation of cancer cells. 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide has also been shown to inhibit the activity of proteins such as tau and α-synuclein, which are involved in the development of neurological disorders.
Biochemical and Physiological Effects
2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide can inhibit the growth and proliferation of cancer cells. 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide has also been shown to reduce the levels of tau and α-synuclein in cells, which are involved in the development of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized. This makes it a cost-effective option for researchers. Another advantage is that 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide has been shown to have promising results in inhibiting the activity of certain enzymes and proteins.
One limitation of using 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide in lab experiments is that it may not be effective in inhibiting the activity of all enzymes and proteins. Another limitation is that the synthesis of 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide is a complex process that requires expertise in organic chemistry and specialized equipment.

Future Directions

There are several future directions for research involving 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide. One area of interest is in the development of new cancer therapies. 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide has shown promising results in inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Further research is needed to determine the effectiveness of 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide in treating different types of cancer.
Another area of interest is in the development of new treatments for neurological disorders. 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide has been shown to inhibit the activity of proteins such as tau and α-synuclein, which are involved in the development of neurological disorders. Further research is needed to determine the effectiveness of 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide in treating different neurological disorders.
Conclusion
In conclusion, 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide is a small molecule inhibitor that has potential applications in several areas of scientific research. The synthesis of 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide is a complex process that requires expertise in organic chemistry and specialized equipment. 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide has been shown to have promising results in inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the development of neurological disorders. Further research is needed to determine the effectiveness of 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide in treating different types of cancer and neurological disorders.

Synthesis Methods

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide involves several steps, including the reaction of 2-chloro-6-fluoroaniline with furan-3-carbaldehyde, followed by the reaction of the resulting compound with 2-bromo-1-(thiophen-2-yl)ethanone. The final step involves the reaction of the resulting compound with N-(2-acetoxyethyl)acetamide to produce 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide. The synthesis of 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide is a complex process that requires expertise in organic chemistry and specialized equipment.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO2S/c18-15-2-1-3-16(19)14(15)7-17(21)20-8-13-6-12(10-23-13)11-4-5-22-9-11/h1-6,9-10H,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLVYEUDYQVLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CC(=CS2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide

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